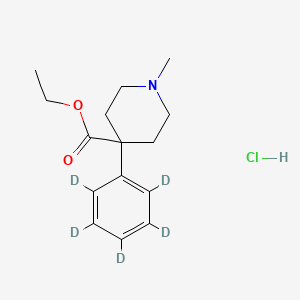

Meperidine-d5 (hydrochloride)

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

ethyl 1-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3;1H/i4D,5D,6D,7D,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNLCIJMFAJCPX-REAAFBMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCN(CC2)C)C(=O)OCC)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344671 | |

| Record name | Meperidine-d5 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330180-05-6 | |

| Record name | Meperidine-d5 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Meperidine-d5 (hydrochloride): A Technical Guide for Advanced Bioanalytical Applications

Introduction: The Analytical Imperative for Isotopic Labeling

Meperidine, also known as pethidine, is a synthetic opioid of the phenylpiperidine class used for the management of moderate to severe pain[1][2]. First synthesized in 1939, it acts primarily as a μ-opioid receptor agonist[2][3]. In the fields of drug metabolism, pharmacokinetics (DMPK), and forensic toxicology, the precise and accurate quantification of meperidine in biological matrices is paramount. This necessity drives the use of stable isotope-labeled internal standards, with Meperidine-d5 (hydrochloride) emerging as a critical tool for researchers and drug development professionals.

This guide provides an in-depth technical overview of Meperidine-d5 (hydrochloride), its foundational principles, and its application as an internal standard in mass spectrometry-based bioanalysis. We will explore the causality behind its use, provide validated experimental protocols, and offer insights into its role in elucidating the metabolic fate of meperidine.

Physicochemical Properties: A Comparative Overview

A foundational understanding of the physicochemical characteristics of both the analyte and its deuterated analog is essential for method development. The introduction of five deuterium atoms in Meperidine-d5 results in a predictable mass shift without significantly altering its chemical properties, a crucial aspect for its function as an ideal internal standard.

| Property | Meperidine (hydrochloride) | Meperidine-d5 (hydrochloride) |

| Synonyms | Pethidine hydrochloride, Demerol | Pethidine-d5 |

| Molecular Formula | C₁₅H₂₂ClNO₂ | C₁₅H₁₆D₅NO₂ • HCl |

| Molecular Weight | 283.79 g/mol [1] | 288.8 g/mol |

| CAS Number | 50-13-5[1] | 1330180-05-6 |

| Appearance | White crystalline substance[4] | Neat solid |

| Solubility | Readily soluble in water[4] | N/A |

| DEA Schedule | II[5] | II |

The Rationale for Deuteration: The Kinetic Isotope Effect and Bioanalytical Fidelity

The use of a deuterated analog like Meperidine-d5 as an internal standard is a cornerstone of modern quantitative mass spectrometry. The underlying principle is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reaction for processes that involve the cleavage of this bond. In drug metabolism, this can result in a decreased rate of metabolic conversion for the deuterated compound compared to its non-deuterated counterpart[6].

While significant for some applications, for its use as an internal standard in LC-MS/MS, the most critical advantages of Meperidine-d5 are:

-

Co-elution with the Analyte: Meperidine-d5 has nearly identical chromatographic behavior to meperidine, ensuring they elute at the same time. This co-elution is vital as it means both compounds experience the same ionization conditions in the mass spectrometer's source, effectively correcting for any variations in ionization efficiency (matrix effects).

-

Correction for Sample Preparation Variability: As an internal standard, Meperidine-d5 is added to the biological sample at the beginning of the extraction process. Any loss of analyte during sample preparation (e.g., in liquid-liquid or solid-phase extraction) will be mirrored by a proportional loss of the internal standard. The ratio of the analyte to the internal standard remains constant, ensuring accuracy.

-

Mass Differentiation: The five-dalton mass difference allows the mass spectrometer to distinguish between the analyte (meperidine) and the internal standard (Meperidine-d5), enabling independent quantification of each.

Sources

- 1. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Meperidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Meperidine: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medrxiv.org [medrxiv.org]

- 6. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Imperative for Precision in Opioid Analysis

An In-Depth Technical Guide to Meperidine-d5 Hydrochloride for Advanced Analytical Applications

This guide serves as a comprehensive technical resource for researchers, analytical chemists, and drug development professionals on the application and properties of Meperidine-d5 hydrochloride. It moves beyond basic data to provide a foundational understanding of its role in robust analytical methodologies, grounded in the principles of scientific integrity and field-proven expertise.

Meperidine, also known as Pethidine, is a synthetic opioid analgesic widely used for the management of moderate to severe pain.[1][2] Its clinical use and potential for abuse necessitate highly accurate and precise methods for its quantification in biological matrices and pharmaceutical formulations. Meperidine-d5 hydrochloride (C₁₅H₁₆D₅NO₂ • HCl) is the stable isotope-labeled (SIL) analogue of meperidine. Its near-identical chemical and physical properties, combined with a distinct mass difference, establish it as the gold standard internal standard for mass spectrometry-based quantification.[3][4] This guide elucidates the core principles and practical workflows that leverage Meperidine-d5 hydrochloride to achieve the highest levels of analytical confidence.

Part 1: Core Physicochemical and Regulatory Profile

A thorough understanding of a reference material's fundamental properties is the bedrock of any sound analytical method. Meperidine-d5 hydrochloride is specifically synthesized for use as an internal standard in quantitative assays.[3]

| Property | Data | Reference(s) |

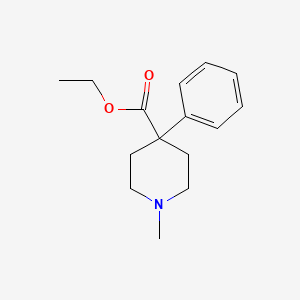

| Formal Name | 1-methyl-4-(phenyl-d₅)-4-piperidinecarboxylic acid, ethyl ester, monohydrochloride | [3][4] |

| CAS Number | 1330180-05-6 | [3][4][5] |

| Molecular Formula | C₁₅H₁₆D₅NO₂ • HCl | [3][4] |

| Formula Weight | 288.8 g/mol | [3][4][5] |

| Synonyms | Pethidine-d5 hydrochloride | [3][4] |

| Purity Specification | Typically ≥98% | [3] |

| Regulatory Status (US) | Schedule II Controlled Substance | [3][4][6] |

Part 2: The Foundational Principle: Isotopic Dilution Mass Spectrometry

Expertise & Experience: The Rationale for Using a Stable Isotope-Labeled Internal Standard

In quantitative mass spectrometry, the goal is to correlate instrument response to analyte concentration. However, the process is susceptible to variations that can compromise accuracy. These include inconsistencies during sample extraction, matrix effects (where other molecules in the sample suppress or enhance the analyte's signal), and fluctuations in instrument performance.

Using an internal standard that is chemically and structurally analogous to the analyte is crucial for mitigating these errors. A stable isotope-labeled standard like Meperidine-d5 is the ideal choice for several reasons:

-

Co-elution: It behaves identically to the unlabeled meperidine during chromatographic separation, ensuring both are subjected to the same matrix effects at the same time.

-

Identical Extraction Recovery: Any loss of material during sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction) will affect both the analyte and the SIL standard to the same degree.[7]

-

Similar Ionization Efficiency: Both compounds ionize with the same efficiency in the mass spectrometer's source.

Trustworthiness: A Self-Validating System

The power of this technique lies in measuring the ratio of the analyte signal to the internal standard signal. Because a known amount of the internal standard is added to every sample, and because it behaves identically to the analyte, this ratio remains constant and proportional to the analyte's concentration, even if the absolute signal intensity of both compounds varies between injections.[8] This creates a self-validating system where each sample carries its own internal control, ensuring the highest degree of precision and accuracy.

Diagram: The Principle of Isotopic Dilution

Caption: Workflow of isotopic dilution for accurate quantification.

Part 3: Experimental Protocol: Quantification of Meperidine in Human Plasma by LC-MS/MS

This section provides a detailed, representative methodology for the robust quantification of meperidine. The choices within this protocol are deliberate to ensure sensitivity, selectivity, and reproducibility.

1. Preparation of Standards and Reagents

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Meperidine hydrochloride and Meperidine-d5 hydrochloride in methanol.

-

Calibration Standards: Serially dilute the Meperidine stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL) in a suitable solvent mixture like 50:50 methanol:water.

-

Internal Standard (IS) Working Solution: Prepare a working solution of Meperidine-d5 hydrochloride at a concentration that yields a robust signal (e.g., 50 ng/mL). The optimal concentration provides a strong signal without depleting the detector.

2. Sample Preparation: Solid-Phase Extraction (SPE)

Causality: SPE is chosen over a simpler "crash" (protein precipitation) because it provides a much cleaner extract. This reduces matrix effects, leading to better long-term instrument stability and higher sensitivity.[9]

-

Step 1: Sample Pre-treatment: To 100 µL of plasma (calibrator, QC, or unknown sample), add 20 µL of the IS working solution (50 ng/mL). Vortex briefly. This ensures the IS is subjected to the exact same extraction process as the analyte.

-

Step 2: SPE Column Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

-

Step 3: Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Step 4: Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and other interferences.

-

Step 5: Elution: Elute the meperidine and meperidine-d5 from the cartridge with 1 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol). The acid ensures the amine group is protonated, aiding elution.

-

Step 6: Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This step concentrates the sample and ensures compatibility with the LC system.

3. LC-MS/MS Instrumentation and Conditions

Causality: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its exceptional sensitivity and selectivity.[8] MRM filters for a specific parent ion and a specific fragment ion, virtually eliminating chemical noise and confirming the identity of the compound.

| Parameter | Typical Setting |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). |

| Mobile Phase A | 0.1% Formic Acid in Water. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |

| Flow Rate | 0.4 mL/min. |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold, and re-equilibrate. |

| Injection Volume | 5 µL. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+). |

| MRM Transitions | Meperidine: 248.2 -> 174.2 (Quantifier), 248.2 -> 220.2 (Qualifier)Meperidine-d5: 253.2 -> 179.2 (Quantifier) |

4. Data Analysis

-

Integrate the peak areas for the quantifier MRM transitions of both meperidine and meperidine-d5.

-

Calculate the Area Ratio (Meperidine Area / Meperidine-d5 Area) for each calibrator.

-

Construct a calibration curve by plotting the Area Ratio against the nominal concentration of the calibrators. Apply a linear regression with 1/x² weighting.

-

Calculate the concentration of meperidine in unknown samples by interpolating their Area Ratios from the calibration curve.

Diagram: Analytical Workflow for Meperidine Quantification

Caption: Step-by-step workflow from sample receipt to final result.

Part 4: Safe Handling and Storage

As a Schedule II controlled substance, Meperidine-d5 hydrochloride must be handled with appropriate care and documentation in accordance with all local, state, and federal regulations.

-

Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the material, whether in solid or solution form.[10]

-

Handling: Avoid creating dust if working with the solid form.[11] Avoid inhalation of dust or aerosolized solutions.[12] All handling should be performed in a well-ventilated area or a chemical fume hood.

-

Storage: Store the material in a tightly sealed, light-resistant container at room temperature as specified by the manufacturer.[12][13] It should be stored in a secure, locked location accessible only to authorized personnel.

-

Disposal: Dispose of waste in accordance with institutional and regulatory guidelines for controlled substances and chemical waste.[13]

Conclusion

Meperidine-d5 hydrochloride is an indispensable tool for any laboratory engaged in the quantitative analysis of meperidine. Its use within an isotopic dilution mass spectrometry framework provides a self-validating system that corrects for nearly all sources of analytical variability. By understanding its physicochemical properties and adhering to a robust, well-reasoned experimental protocol, researchers can achieve the highest standards of accuracy, precision, and confidence in their results, ensuring data integrity for clinical, forensic, and pharmaceutical development applications.

References

-

Meperidine Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

MEPERIDINE HYDROCHLORIDE TABLETS, USP. DailyMed, U.S. National Library of Medicine. [Link]

-

Meperidine-d5 (hydrochloride) - Analytical Standards. Bertin Bioreagent. [Link]

-

Das Gupta, V. (1983). Quantitation of meperidine hydrochloride in pharmaceutical dosage forms by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 72(6), 695-7. [Link]

-

Safety Data Sheet - Meperidine Hydrochloride. Pharma Source Direct. [Link]

-

meperidine hydrochloride. DrugMapper. [Link]

-

Meperidine Hydrochloride. Scribd. [Link]

-

Meperidine. PubChem, National Center for Biotechnology Information. [Link]

- Synthesis of meperidine - US3824242A.

-

Meperidine hydrochloride (USP) | Drug Information. In-vent-ech. [Link]

-

Moore, C., Rana, S., & Coulter, C. (2007). Determination of meperidine, tramadol and oxycodone in human oral fluid using solid phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography B, 850(1-2), 370-375. [Link]

-

Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv. [Link]

-

Analysis of Opioids Using Isotope Dilution With GC/MS/MS. American Laboratory. [Link]

-

Enhanced Forensic Mass Spectrometry Methods. Office of Justice Programs. [Link]

Sources

- 1. Meperidine Hydrochloride | C15H22ClNO2 | CID 5750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Meperidine-d5 (hydrochloride) (exempt preparation) [A 1 mg/ml solution in methanol] [lgcstandards.com]

- 6. MEPERIDINE HYDROCHLORIDE TABLETS, USP [dailymed.nlm.nih.gov]

- 7. ojp.gov [ojp.gov]

- 8. americanlaboratory.com [americanlaboratory.com]

- 9. Determination of meperidine, tramadol and oxycodone in human oral fluid using solid phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.pfizer.com [cdn.pfizer.com]

- 11. pharmasd.com [pharmasd.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Synthesis pathway of Meperidine-d5 hydrochloride

An In-Depth Technical Guide to the Synthesis of Meperidine-d5 Hydrochloride

Authored by a Senior Application Scientist

Introduction: The Significance of Isotopic Labeling in Pharmaceutical Analysis

Meperidine, also known as Pethidine and marketed under the trade name Demerol®, is a synthetic opioid of the phenylpiperidine class with potent analgesic properties.[1][2] It acts primarily as a mu-opioid receptor agonist.[3] In the fields of pharmacokinetics, drug metabolism, and forensic analysis, stable isotope-labeled internal standards are indispensable for achieving the highest degree of accuracy and precision in quantitative assays, typically those employing mass spectrometry (MS).

Meperidine-d5 hydrochloride, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, serves as an ideal internal standard for the quantification of meperidine.[4] The five-dalton mass shift ensures that the mass-to-charge ratio (m/z) of the analyte and the standard are clearly distinguishable in an MS detector, while their near-identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization. The use of deuterated analogs can also offer therapeutic advantages, such as an improved metabolic profile and an increased half-life by slowing down metabolism at the deuterated sites.[5][6]

This guide provides a comprehensive overview of a robust synthetic pathway for Meperidine-d5 hydrochloride, intended for researchers and professionals in drug development and chemical synthesis. We will delve into the strategic choices behind the synthetic route, provide detailed experimental protocols, and offer insights grounded in established chemical principles.

Retrosynthetic Analysis and Strategic Pathway Selection

The target molecule is 1-methyl-4-(phenyl-d5)-4-piperidinecarboxylic acid, ethyl ester, hydrochloride.[7] The key challenge is the efficient and specific introduction of the pentadeuterated phenyl moiety.

A retrosynthetic analysis points to two primary bond disconnections at the C4 position of the piperidine ring:

-

Disconnection A (C-CN bond): This leads back to a deuterated phenylacetonitrile (benzyl-d5 cyanide) and a suitable nitrogen mustard derivative, such as N,N-bis(2-chloroethyl)methylamine. This aligns with the classical and well-documented synthesis of meperidine.[8]

-

Disconnection B (C-Phenyl bond): This suggests a nucleophilic addition of a deuterated phenyl organometallic reagent (e.g., phenyl-d5-magnesium bromide) to a 4-piperidone derivative.[9]

For this guide, we will focus on the pathway derived from Disconnection A . This route is historically significant and offers a reliable method for constructing the core structure. The critical starting material is phenyl-d5-acetonitrile, which can be prepared from commercially available bromobenzene-d5.

The overall forward synthesis strategy is as follows:

-

Synthesis of Phenyl-d5-acetonitrile: A standard cyanation reaction on bromobenzene-d5.

-

Piperidine Ring Formation: A double alkylation of phenyl-d5-acetonitrile with N,N-bis(2-chloroethyl)methylamine using a strong base to form the key nitrile intermediate.

-

Hydrolysis and Esterification: Conversion of the nitrile group to the ethyl ester via hydrolysis to the carboxylic acid followed by Fischer esterification.

-

Salt Formation: Conversion of the meperidine-d5 free base to its stable hydrochloride salt.

Visualizing the Synthetic Pathway

The following diagram illustrates the complete synthetic sequence from bromobenzene-d5 to Meperidine-d5 hydrochloride.

Sources

- 1. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]

- 2. Scholars@Duke publication: Meperidine [scholars.duke.edu]

- 3. Meperidine Hydrochloride | C15H22ClNO2 | CID 5750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 6. isotope.com [isotope.com]

- 7. caymanchem.com [caymanchem.com]

- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 9. scholarworks.uno.edu [scholarworks.uno.edu]

Decoding the Certificate of Analysis: A Technical Guide to Meperidine-d5 Hydrochloride

Introduction: The Critical Role of Isotopically Labeled Standards in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly within pharmaceutical development and forensic toxicology, the accuracy of quantitative measurements is paramount. The use of stable isotope-labeled internal standards is a cornerstone of achieving this accuracy, especially in complex matrices like biological fluids. Meperidine-d5 hydrochloride, a deuterated analog of the synthetic opioid meperidine, serves as an exemplary internal standard for the quantification of meperidine by mass spectrometry-based methods.[1][2][3] Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, allowing it to co-elute chromatographically and experience similar ionization effects, thus correcting for variations during sample preparation and analysis.[4]

This guide provides an in-depth exploration of the Certificate of Analysis (CoA) for Meperidine-d5 hydrochloride. We will dissect each critical section of the CoA, elucidating the scientific principles behind the analytical techniques employed and interpreting the data presented. This document is intended for researchers, scientists, and drug development professionals who rely on the integrity of such reference materials for the validation of bioanalytical methods and the generation of reliable data.[4]

Meperidine, a Schedule II controlled substance, is a synthetic opioid used for the management of moderate to severe acute pain.[5][6][7][8][9][10][11] Its metabolism in the liver to normeperidine, a metabolite with potential central nervous system toxicity, necessitates precise quantification in pharmacokinetic and toxicological studies.[10][12] The use of a deuterated internal standard like Meperidine-d5 is therefore indispensable for accurate monitoring.

I. Unveiling the Identity: Confirmation of Molecular Structure

The foundational aspect of any Certificate of Analysis is the unequivocal confirmation of the chemical identity of the material. For Meperidine-d5 hydrochloride, this involves verifying the core structure of meperidine and the presence and location of the deuterium labels.

A. Mass Spectrometry (MS): The Definitive Fingerprint

Mass spectrometry is a powerful technique for confirming the molecular weight and fragmentation pattern of a molecule. For Meperidine-d5 hydrochloride, the CoA will typically report the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the expected deuterated formula.

-

Principle: The sample is ionized, and the resulting ions are separated based on their m/z ratio. The mass spectrum provides a unique fragmentation pattern that is characteristic of the molecule's structure.

-

Interpretation of CoA Data: The CoA will show a prominent peak corresponding to the molecular weight of the Meperidine-d5 cation. The five deuterium atoms on the phenyl ring increase the mass by 5 atomic mass units compared to unlabeled meperidine.[1][2]

Table 1: Comparison of Molecular Weights

| Compound | Molecular Formula (Free Base) | Exact Mass (Free Base) |

| Meperidine | C₁₅H₂₁NO₂ | 247.1572 g/mol [13] |

| Meperidine-d5 | C₁₅H₁₆D₅NO₂ | 252.1886 g/mol |

The mass spectrum of Meperidine-d5 will exhibit a molecular ion peak at a higher m/z value than that of unlabeled meperidine, providing strong evidence of successful deuteration.

B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Protons

While MS confirms the overall mass, ¹H NMR spectroscopy provides detailed information about the structure and the specific positions of protons within the molecule.

-

Principle: ¹H NMR exploits the magnetic properties of hydrogen nuclei. The chemical shift of each proton provides information about its local electronic environment.

-

Interpretation of CoA Data: In the ¹H NMR spectrum of Meperidine-d5, the signals corresponding to the protons on the phenyl ring will be significantly diminished or absent, confirming the substitution with deuterium. The remaining signals for the N-methyl, ethyl ester, and piperidine ring protons should be present and consistent with the structure of meperidine.

II. Assessing Purity: A Multifaceted Approach

The purity of a reference standard is critical for accurate quantification. A CoA for Meperidine-d5 hydrochloride will detail both its chemical and isotopic purity.

A. Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for determining the chemical purity of pharmaceutical compounds.

-

Principle: The sample is dissolved in a solvent and injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. A detector, typically a UV detector, measures the absorbance of the eluting components.

-

Interpretation of CoA Data: The CoA will report the purity as a percentage, typically calculated from the area of the main peak relative to the total area of all peaks in the chromatogram. High purity (often ≥98%) ensures that the standard is free from significant organic impurities that could interfere with the analysis.[1] Potential impurities in meperidine can arise from its synthesis or degradation.[14]

Experimental Protocol: Chemical Purity of Meperidine-d5 HCl by HPLC

-

System Preparation:

-

HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode-array detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Program: A time-based gradient from 95% A to 5% A over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

-

Standard Preparation:

-

Accurately weigh approximately 1 mg of Meperidine-d5 hydrochloride and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Dilute the stock solution to a final concentration of 0.1 mg/mL with the 50:50 mobile phase mixture.

-

-

Analysis:

-

Inject 10 µL of the prepared standard solution onto the HPLC system.

-

Acquire the chromatogram for 20 minutes.

-

-

Data Processing:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percentage of the main Meperidine-d5 peak relative to the total peak area.

-

Purity (%) = (Area of Meperidine-d5 Peak / Total Area of All Peaks) x 100.

-

B. Isotopic Purity by Mass Spectrometry

For a deuterated standard, it is crucial to determine the extent of deuterium incorporation and the distribution of isotopic species.

-

Principle: High-resolution mass spectrometry can distinguish between molecules with very small mass differences, such as those containing different numbers of deuterium atoms.

-

Interpretation of CoA Data: The CoA will specify the isotopic purity, often reported as ≥98% or ≥99% deuterated forms (d1-d5).[2][4] This indicates that the vast majority of the molecules contain the desired number of deuterium atoms. A detailed isotopic distribution may also be provided, showing the relative abundance of d0, d1, d2, d3, d4, and d5 species. A low percentage of the unlabeled (d0) form is critical to avoid underestimation of the analyte in a quantitative assay.

dot

Caption: Workflow for Isotopic Purity Determination by Mass Spectrometry.

III. Quantifying the Standard: Potency and Concentration

For quantitative applications, the exact amount of the standard must be known. The CoA will provide a certified concentration or potency value.

A. Assay by Quantitative NMR (qNMR) or HPLC

The potency of the solid material is often determined by a primary method like qNMR or by HPLC against a certified reference standard.

-

Principle (qNMR): qNMR is a direct and primary method of quantification. The signal intensity of the analyte is compared to that of a certified internal standard of known concentration and purity. The molar ratio, and thus the concentration of the analyte, can be determined with high accuracy.

-

Interpretation of CoA Data: The CoA will state the assay value as a percentage (e.g., 99.5% by qNMR). This value accounts for both chemical impurities and non-volatile components like water and residual solvents.

B. Water Content by Karl Fischer Titration

Hygroscopic compounds can absorb atmospheric moisture, which affects their true concentration when weighed.[15]

-

Principle: Karl Fischer titration is a specific and accurate method for determining the water content in a sample. It is a coulometric or volumetric titration based on a reaction between iodine and sulfur dioxide in the presence of water.

-

Interpretation of CoA Data: The water content is reported as a weight percentage. This value is crucial for correcting the weighed amount of the standard to determine the amount of anhydrous material.

IV. Physical and Chemical Properties

A comprehensive CoA will also include key physical and chemical data.

Table 2: Typical Physical and Chemical Properties on a Meperidine-d5 HCl CoA

| Parameter | Typical Specification | Significance |

| Appearance | White to off-white solid | Confirms the expected physical state and absence of gross contamination. |

| Solubility | Soluble in water and methanol[5] | Provides guidance for preparing stock solutions. |

| Molecular Formula | C₁₅H₁₆D₅NO₂ • HCl[1][2] | Defines the elemental composition of the deuterated molecule. |

| Formula Weight | 288.8 g/mol [1][2] | The sum of the atomic weights of the atoms in the formula. |

V. Storage and Handling: Ensuring Long-Term Stability

To maintain the integrity of the reference standard, proper storage and handling are essential.

-

Storage Conditions: The CoA will recommend appropriate storage conditions, which are typically in a cool, dry, and dark place to prevent degradation.[4][15] For long-term storage, refrigeration (2°C to 8°C) or freezing (-20°C) is often advised.[15] The container should be tightly sealed to prevent moisture uptake.[15]

-

Handling Precautions: Due to the hygroscopic nature of many hydrochloride salts, it is recommended to allow the container to warm to room temperature before opening to prevent condensation.[15] Handling in a dry environment, such as a glove box, is ideal for sensitive applications.[15] Meperidine-d5 hydrochloride is a Schedule II controlled substance and must be handled in accordance with all applicable regulations.[1][2]

dot

Caption: Role of Meperidine-d5 in Quantifying Meperidine and its Metabolites.

Conclusion

The Certificate of Analysis for Meperidine-d5 hydrochloride is more than just a document of compliance; it is a comprehensive scientific report that provides the end-user with the necessary information to use this critical reagent with confidence. By understanding the principles behind the analytical tests for identity, purity, and potency, researchers can ensure the accuracy and reliability of their quantitative data. The use of high-purity, well-characterized, isotopically labeled internal standards like Meperidine-d5 hydrochloride is fundamental to the integrity of bioanalytical studies, supporting drug development from preclinical pharmacokinetics to clinical monitoring and forensic toxicology.

References

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

- Benchchem. (2025). Technical Support Center: Navigating the Nuances of Deuterated Compounds.

- U.S. Food and Drug Administration. (n.d.). Demerol.

- Drugs.com. (n.d.). Meperidine: Package Insert / Prescribing Information / MOA.

- U.S. Food and Drug Administration. (n.d.). Highlights of Prescribing Information - DEMEROL.

- Cayman Chemical. (n.d.). Meperidine-d5 (hydrochloride) (CAS 1330180-05-6).

- Cayman Chemical. (n.d.). Meperidine-d5 (hydrochloride) (exempt preparation).

- Cayman Chemical. (n.d.). Meperidine (hydrochloride) (CRM) (CAS 50-13-5).

- Liao, H. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds? ResearchGate.

- Majcher, M., & Jeleń, H. (n.d.). Flavor Compounds Identification and Reporting. MDPI.

- National Institute of Standards and Technology. (n.d.). Meperidine. NIST WebBook.

- Poklis, A., et al. (n.d.). Stability of meperidine in an implantable infusion pump using capillary gas chromatography-mass spectrometry and a deuterated internal standard. PubMed.

- U.S. Drug Enforcement Administration. (n.d.). Controlled Substance Schedules.

- U.S. Drug Enforcement Administration. (n.d.). Drug Scheduling.

-

Das Gupta, V. (1983). Quantitation of meperidine hydrochloride in pharmaceutical dosage forms by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 72(6), 695-697. Available from: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Stability of meperidine in an implantable infusion pump using capillary gas chromatography-mass spectrometry and a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. drugs.com [drugs.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]

- 9. dea.gov [dea.gov]

- 10. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Meperidine Hydrochloride | C15H22ClNO2 | CID 5750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Meperidine [webbook.nist.gov]

- 14. Impurities in drugs II: meperidine and its formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Meperidine-d5 Hydrochloride: Sourcing and Application for Researchers

For Immediate Distribution

Ann Arbor, MI – January 16, 2026 – This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals on the commercial sourcing and application of Meperidine-d5 hydrochloride. This deuterated internal standard is indispensable for the accurate quantification of meperidine in complex biological matrices.

Introduction: The Critical Role of Deuterated Internal Standards in Quantitative Analysis

Meperidine, a synthetic opioid analgesic, is subject to rigorous monitoring in both clinical and forensic settings.[1] Accurate quantification of meperidine is paramount for therapeutic drug monitoring, pharmacokinetic studies, and toxicological analysis. The "gold standard" for this quantification is mass spectrometry, typically coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS).

The use of a stable isotope-labeled internal standard, such as Meperidine-d5 hydrochloride, is fundamental to a robust and reliable quantitative assay. Deuterated standards exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, allowing them to co-elute chromatographically and experience similar ionization effects in the mass spectrometer. However, their difference in mass allows for their distinct detection. This co-analysis effectively normalizes for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of the results.[2][3][4]

Meperidine-d5 hydrochloride, with five deuterium atoms on the phenyl ring, provides a significant mass shift from the parent compound, minimizing isotopic crosstalk and ensuring reliable quantification.

Commercial Suppliers of Meperidine-d5 Hydrochloride: A Comparative Overview

The selection of a reliable commercial supplier for Meperidine-d5 hydrochloride is a critical first step in developing a validated analytical method. Key considerations include the supplier's quality certifications, the product's purity and characterization, and the availability of comprehensive documentation.

Several reputable suppliers offer Meperidine-d5 hydrochloride for research purposes. The following table provides a comparative overview of some of the key players in the market:

| Supplier | Product Name | CAS Number | Molecular Formula | Formula Weight | Purity | Formulation | ISO Accreditations |

| Cayman Chemical | Meperidine-d5 (hydrochloride) | 1330180-05-6 | C₁₅H₁₆D₅NO₂ • HCl | 288.8 g/mol | ≥98% | Neat Solid or 1 mg/mL in Methanol | ISO/IEC 17025 & ISO 17034 |

| LGC Standards | Meperidine-d5 (hydrochloride) (exempt preparation) | 1330180-05-6 | C₁₅H₁₆D₅NO₂ • HCl | 288.17 g/mol | Not specified | 1 mg/mL solution in methanol | ISO 17034 |

| Cerilliant (a MilliporeSigma company) | Meperidine-D4 | Not specified for d5 | C₁₅H₁₇D₄NO₂ • HCl | 287.8 g/mol | Not specified | Solution in Methanol | ISO/IEC 17025 & ISO 17034 |

| Clearsynth | Meperidine Hydrochloride | 50-13-5 (for non-deuterated) | Not specified for d5 | Not specified for d5 | Not specified | Not specified | Not specified |

Note: Cerilliant prominently offers Meperidine-d4, and researchers should verify the availability of the d5 version directly. Clearsynth lists the non-deuterated API but may offer custom synthesis of the deuterated analog.

The Importance of ISO 17034 Accreditation

For a reference material to be considered of the highest quality, the manufacturer should be accredited to ISO 17034, "General requirements for the competence of reference material producers." This standard ensures that the entire process of producing, characterizing, and certifying the reference material is conducted in a metrologically valid manner. When selecting a supplier, researchers should prioritize those with this accreditation to ensure the integrity of their analytical results.

Synthesis and Characterization of Meperidine-d5 Hydrochloride

While a detailed, step-by-step synthesis protocol from commercial suppliers is proprietary, the general synthetic route for Meperidine-d5 hydrochloride can be inferred from established organic chemistry principles. A plausible approach involves the use of a deuterated Grignard reagent, such as phenyl-d5-magnesium bromide, in the synthesis of the piperidine ring structure.[5][6][7][8]

The synthesis of phenyl-d5-magnesium bromide can be achieved by reacting bromobenzene-d5 with magnesium metal in an anhydrous ether solvent.[5][6][7][8] This deuterated Grignard reagent can then be used in a multi-step synthesis to construct the 1-methyl-4-(phenyl-d5)-4-piperidinecarboxylic acid ethyl ester, which is subsequently converted to the hydrochloride salt.

Characterization of the final product is crucial to confirm its identity and purity. A comprehensive Certificate of Analysis (CoA) from the supplier should include data from various analytical techniques, such as:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the location of the deuterium labels.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic enrichment.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the chemical purity.

Experimental Protocol: Quantitative Analysis of Meperidine using LC-MS/MS with Meperidine-d5 Hydrochloride Internal Standard

This section provides a representative, step-by-step methodology for the quantitative analysis of meperidine in a biological matrix (e.g., human plasma) using LC-MS/MS. This protocol is based on established methods and application notes from leading analytical instrument manufacturers.[2][3][4][9][10][11][12][13][14][15][16][17][18]

Materials and Reagents

-

Meperidine hydrochloride certified reference material

-

Meperidine-d5 hydrochloride certified reference material (Internal Standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

Sample Preparation

-

Standard and Internal Standard Solutions:

-

Prepare stock solutions of meperidine and Meperidine-d5 hydrochloride (1 mg/mL) in methanol.

-

Prepare working standard solutions by serial dilution of the meperidine stock solution.

-

Prepare an internal standard working solution (e.g., 100 ng/mL) by diluting the Meperidine-d5 hydrochloride stock solution.

-

-

Protein Precipitation:

-

To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

-

Centrifugation and Evaporation:

-

Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II, Sciex ExionLC).

-

Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient: A typical gradient would start at 5% B, ramp up to 95% B, and then return to initial conditions for equilibration.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Agilent 6400 Series, Sciex Triple Quad 4500).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Meperidine: Q1/Q3 (e.g., 248.2 -> 220.2)

-

Meperidine-d5: Q1/Q3 (e.g., 253.2 -> 225.2)

-

Data Analysis

The concentration of meperidine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from the standards of known concentrations.

Visualization of the Analytical Workflow

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for sourcing and synthesis of Meperidine-d5 HCl.

Caption: Workflow for quantitative analysis using LC-MS/MS.

Conclusion

Meperidine-d5 hydrochloride is an essential tool for researchers requiring accurate and precise quantification of meperidine. By carefully selecting a reputable supplier with appropriate quality certifications and implementing a well-validated analytical method, such as the LC-MS/MS protocol outlined in this guide, researchers can ensure the integrity and reliability of their data. This guide provides a foundational framework for sourcing and utilizing Meperidine-d5 hydrochloride, empowering scientists to advance their research in pharmacology, toxicology, and drug development.

References

-

Waters Corporation. (n.d.). Direct Analysis of Urinary Opioids and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS for Forensic Toxicology. Retrieved from [Link]

-

Agilent Technologies. (2012). SCREEN & QUANTIFY PAIN MANAGEMENT DRUGS FOR FORENSIC TOXICOLOGY. Retrieved from [Link]

-

Waters Corporation. (n.d.). A Comprehensive Method for the Analysis of Pain Management Drugs and Drugs of Abuse Incorporating Simplified, Rapid Mixed-Mode SPE with UPLC-MS/MS for Clinical Research. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine. Retrieved from [Link]

-

Waters Corporation. (n.d.). Direct Analysis of Opioids and Metabolites from Whole Blood Using Ostro Sample Preparation Plates Combined with UPLC-MS/MS for Forensic Toxicology. Retrieved from [Link]

-

SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Analysis of Paracetamol and Aspirin in pain relievers on the Agilent 1220 Infinity Isocratic LC System with manual injector. Retrieved from [Link]

-

Waters Corporation. (n.d.). Determination of Urinary Opioids by Solid-phase Extraction LC-MS/MS for Clinical Research: Comparison of Automated and Manual Sample Preparation. Retrieved from [Link]

-

Grupo Biomaster. (n.d.). Determination of Pain Management Drugs using Automated Disposable Pipette Extraction and LC/MS/MS. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Phenyl magnesium bromide. Retrieved from [Link]

-

ChemBK. (2024, April 10). Bromine (phenyl-d5) magnesium, 3.0M solution in diethyl ether. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

SCIEX. (n.d.). LC-MS/MS Screening and Quantification Methods for the Analysis of 41 Common Pain Drugs in Oral Fluid. Retrieved from [Link]

-

Weldon, L. H. P., & Wilson, C. L. (1946). * Structure of Benzene. Part XII. 235 56. Structure of Benzene. Part XII. Preparation of Deuterated. Benzenes by the Grignard Reaction. Mono-*. RSC Publishing. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). XXII. SYNTHESIS OF SOME DEUTERATED BENZENE DERIVATIVES. Retrieved from [Link]

-

Sciencemadness.org. (2008, August 27). Synthesis of Phenylmagnesium bromide. Retrieved from [Link]

-

Sci-Hub. (n.d.). 56. Structure of benzene. Part XII. Preparation of deuterated. Benzenes by the Grignard reaction. Mono- and 1 : 4-di-deuterobenzene. Retrieved from [Link]

-

Waters Corporation. (n.d.). Forensic Toxicology Application Notebook. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed) (RSC Publishing). (1946). 56. Structure of benzene. Part XII. Preparation of deuterated. Benzenes by the Grignard reaction. Mono- and 1 : 4-di-deuterobenzene. Retrieved from [Link]

-

PubChem. (n.d.). Meperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). 56. Structure of benzene. Part XII. Preparation of deuterated. Benzenes by the Grignard reaction. Mono- and 1 : 4-di-deuterobenzene. Retrieved from [Link]

-

University of Calgary. (n.d.). Detection of 21 Opioids by LC-MS/MS from dried urine spots. Retrieved from [Link]

-

Scribd. (n.d.). Meperidine Hydrochloride. Retrieved from [Link]

-

SCIEX. (n.d.). Simultaneous detection and quantification of 15 drugs of abuse in whole blood by online solid phase extraction and LC-MS. Retrieved from [Link]

-

PubChem. (n.d.). Meperidine Hydrochloride. Retrieved from [Link]

-

SCIEX. (n.d.). Breaking the limits: An ultra-sensitive complementary fragmentation for the confident identification and characterization of drug metabolites. Retrieved from [Link]

-

Oxford Academic. (2016, August 25). LC–MS-MS Method for the Analysis of Miscellaneous Drugs in Wastewater During Football Games III. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

-

MDPI. (2021, November 17). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Retrieved from [Link]

-

Cerilliant. (n.d.). Meperidine-D4 | Certified Solutions Standards. Retrieved from [Link]

-

Cerilliant. (n.d.). Meperidine-D4 | Certified Solutions Standards | Certified Reference Materials. Retrieved from [Link]

-

Clearsynth. (n.d.). Explore Our Extensive Product Listing - Premium Deuterium Products (D2O) by Clearsynth. Retrieved from [Link]

-

accessdata.fda.gov. (n.d.). Demerol (meperidine hydrochloride) tablets label. Retrieved from [Link]

Sources

- 1. Meperidine Hydrochloride | C15H22ClNO2 | CID 5750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. waters.com [waters.com]

- 4. agilent.com [agilent.com]

- 5. prepchem.com [prepchem.com]

- 6. chembk.com [chembk.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 9. waters.com [waters.com]

- 10. agilent.com [agilent.com]

- 11. grupobiomaster.com [grupobiomaster.com]

- 12. lcms.cz [lcms.cz]

- 13. cumming.ucalgary.ca [cumming.ucalgary.ca]

- 14. sciex.com [sciex.com]

- 15. sciex.com [sciex.com]

- 16. academic.oup.com [academic.oup.com]

- 17. agilent.com [agilent.com]

- 18. mdpi.com [mdpi.com]

The Criticality of Isotopic Purity in Regulated Bioanalysis: A Technical Guide for Meperidine-d5

Abstract

In the landscape of modern drug development and bioanalysis, stable isotope-labeled (SIL) internal standards are indispensable for achieving accurate and reliable quantification of analytes in complex biological matrices. Meperidine-d5, the deuterated analog of the synthetic opioid meperidine, serves as a quintessential internal standard in pharmacokinetic, toxicological, and forensic analyses. Its efficacy, however, is fundamentally tethered to its isotopic purity. This technical guide provides an in-depth exploration of the isotopic purity requirements for Meperidine-d5, elucidating the underlying scientific principles, regulatory expectations, and analytical methodologies for its verification. This document is intended for researchers, analytical scientists, and quality assurance professionals engaged in regulated bioanalysis.

The Foundational Role of Meperidine-d5 in Quantitative Bioanalysis

Meperidine (marketed as Demerol) is a synthetic opioid used for the management of moderate to severe pain.[1] In bioanalytical settings, particularly those employing liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial. The ideal IS is a compound that shares near-identical physicochemical properties with the analyte of interest.[2] This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for variations in these processes.[2]

Meperidine-d5, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, is an exemplary SIL-IS for meperidine. Its slightly higher mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its structural similarity ensures it co-elutes and experiences similar matrix effects.[3]

The core principle of using a SIL-IS is to calculate the analyte concentration based on the ratio of the analyte's response to the IS's response. This ratiometric approach corrects for potential sample loss during preparation and fluctuations in instrument performance. The validity of this entire process, however, hinges on the assumption that the concentration of the IS is known and that the IS itself does not contribute to the analyte's signal. This is where isotopic purity becomes a critical parameter.

Defining Isotopic Purity and Its Ramifications

Isotopic purity refers to the percentage of a SIL compound that is fully and correctly labeled with the desired stable isotopes, relative to the total amount of all isotopic variants of that compound.[4] For Meperidine-d5, this means quantifying the proportion of molecules that are indeed d5, as opposed to unlabeled (d0) or partially deuterated (d1, d2, d3, d4) species.

The presence of a significant d0 impurity in the Meperidine-d5 standard is the most detrimental issue. This unlabeled meperidine is indistinguishable from the analyte being measured, leading to an overestimation of the analyte's concentration. This is particularly problematic at the lower limit of quantification (LLOQ), where the contribution from the d0 impurity can be substantial relative to the low analyte concentration in the sample.

Regulatory Imperatives and Industry Standards

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) do not set explicit, compound-specific isotopic purity requirements for every SIL-IS. Instead, their guidance for bioanalytical method validation emphasizes the need for well-characterized reference standards and the overall accuracy and reliability of the analytical method.[5] The responsibility falls on the researcher to demonstrate that the internal standard is "fit for purpose" and does not compromise the integrity of the data.[6]

In practice, the industry standard for high-quality SIL-IS, including Meperidine-d5, is driven by the capabilities of synthetic chemistry and the requirements of sensitive bioanalytical assays. Reputable suppliers of certified reference materials (CRMs) provide detailed Certificates of Analysis (CoA) that specify both chemical and isotopic purity.

| Parameter | Typical Specification | Source Example |

| Chemical Purity | ≥98% | Cayman Chemical[7] |

| Isotopic Purity | ≥99% (total deuterated forms d1-d5) | Cayman Chemical[8] |

While a total deuterated purity of ≥99% is a common specification, the critical value is the percentage of the d0 isotopologue. For high-sensitivity assays, the d0 content should ideally be less than 0.1%. This ensures that the contribution of the IS to the analyte signal is negligible.

Analytical Characterization of Meperidine-d5 Isotopic Purity

Verifying the isotopic purity of Meperidine-d5 is a non-trivial analytical challenge that requires high-resolution and high-sensitivity instrumentation. The two primary techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry: The Primary Tool for Isotopologue Distribution

High-Resolution Mass Spectrometry (HRMS), particularly techniques like Time-of-Flight (TOF) or Orbitrap MS, is the most powerful tool for determining the distribution of isotopologues in a deuterated standard.[9][10] The high resolving power of these instruments allows for the separation and quantification of ions that differ in mass by only a single neutron (the difference between deuterium and protium).[9]

Experimental Protocol: Isotopic Purity Assessment of Meperidine-d5 by LC-HRMS

-

Sample Preparation:

-

Accurately prepare a solution of the Meperidine-d5 standard in a suitable solvent (e.g., methanol) at a concentration appropriate for the mass spectrometer (e.g., 1 µg/mL).

-

Prepare a similar solution of unlabeled Meperidine as a reference.

-

-

Liquid Chromatography (LC) Separation:

-

Utilize a suitable reversed-phase LC method to chromatographically separate the Meperidine-d5 from any potential impurities. A simple isocratic or gradient elution with a C18 column is typically sufficient. The goal is to ensure that the mass spectrum is acquired from a pure peak.

-

-

Mass Spectrometry (MS) Acquisition:

-

Introduce the sample into the HRMS instrument.

-

Acquire full-scan mass spectra in positive ion mode, focusing on the m/z range that includes the unlabeled (d0) and labeled (d5) molecular ions. For Meperidine (C₁₅H₂₁NO₂), the monoisotopic mass is approximately 247.157 g/mol . The protonated molecule [M+H]⁺ will be observed at m/z 248.165. For Meperidine-d5 (C₁₅H₁₆D₅NO₂), the [M+H]⁺ ion will be at m/z 253.196.

-

Ensure the mass resolution is set sufficiently high (>10,000 FWHM) to resolve the isotopic peaks clearly.

-

-

Data Analysis:

-

Extract the mass spectrum from the apex of the chromatographic peak for Meperidine-d5.

-

Identify and integrate the peak areas for each isotopologue:

-

d0: m/z ~248.17

-

d1: m/z ~249.17

-

d2: m/z ~250.18

-

d3: m/z ~251.19

-

d4: m/z ~252.19

-

d5: m/z ~253.20

-

-

Correct the observed peak areas for the natural isotopic abundance of ¹³C in the unlabeled Meperidine. This can be done by analyzing the unlabeled standard and determining the natural M+1, M+2, etc., peak intensities.

-

Calculate the isotopic purity as the percentage of the d5 isotopologue relative to the sum of all isotopologues (d0 through d5).

-

Calculate the isotopic enrichment as the sum of the percentages of all deuterated isotopologues (d1 through d5).

-

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

NMR Spectroscopy: A Quantitative and Structural Verification Tool

While MS excels at determining isotopologue distribution, Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary and powerful method for confirming the positions of the deuterium labels and quantifying the overall isotopic enrichment.[11][12]

-

¹H NMR (Proton NMR): By comparing the integral of a proton signal in the labeled region (e.g., the aromatic protons) to the integral of a signal from a non-labeled region of the molecule (e.g., the N-methyl protons), one can calculate the degree of deuteration at a specific site. The absence or significant reduction of signals in the aromatic region of the ¹H NMR spectrum of Meperidine-d5 would confirm that deuteration has occurred on the phenyl ring.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It can confirm the presence of deuterium at the expected positions and can be used for quantitative analysis of isotopic purity.

The combination of HRMS and NMR provides a comprehensive and self-validating system for the characterization of Meperidine-d5, ensuring both the correct isotopic distribution and the structural integrity of the standard.

Synthesis, Impurities, and Stability Considerations

The isotopic purity of Meperidine-d5 is a direct outcome of its synthetic route. Deuterium is typically introduced by using a deuterated starting material, such as benzene-d6, early in the synthesis of the phenylpiperidine core.

Sources

- 1. eurisotop.com [eurisotop.com]

- 2. Meperidine-d5 (hydrochloride) (exempt preparation) [A 1 mg/ml solution in methanol] [lgcstandards.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pethidine (Meperidine) 1.0 mg/ml in Methanol [lgcstandards.com]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Meperidine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 8. Drug Substance Stable Isotope Labeled Reference Standards Archives - Acanthus Research [acanthusresearch.com]

- 9. usp.org [usp.org]

- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 11. Normeperidine | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 12. Home - Cerilliant [cerilliant.com]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Meperidine in Human Plasma Using Meperidine-d5

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of meperidine in human plasma. The opioid analgesic meperidine is widely used for the treatment of moderate to severe pain, and its therapeutic drug monitoring is crucial for efficacy and safety.[1] This method utilizes a stable isotope-labeled internal standard, meperidine-d5, to ensure accuracy and precision. The protocol described herein has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[2][3][4][5] The simple and efficient sample preparation, coupled with the speed and specificity of LC-MS/MS, makes this method ideal for high-throughput analysis in clinical and research settings.

Introduction

Meperidine, also known as pethidine, is a synthetic opioid analgesic belonging to the phenylpiperidine class.[1] It is primarily used for the management of acute pain. Due to its potential for abuse and the risk of neurotoxic metabolite accumulation (normeperidine), accurate and reliable quantification of meperidine in biological matrices is essential for both therapeutic drug monitoring and forensic toxicology.[6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[7][8] This application note presents a detailed protocol for the determination of meperidine in human plasma using LC-MS/MS with meperidine-d5 as the internal standard (IS).[9][10] The use of a stable isotope-labeled IS is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby providing the most accurate correction for analytical variability.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic and mass spectrometric conditions, and a full validation summary according to international regulatory standards.[11][12][13][14][15]

Experimental

Materials and Reagents

-

Meperidine hydrochloride (Reference Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether)

Instrumentation

-

A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Data acquisition and processing were performed using the instrument manufacturer's software.

Liquid Chromatography Conditions

The chromatographic separation is crucial for resolving meperidine from potential interferences in the plasma matrix. A reverse-phase method is typically employed.

| Parameter | Condition |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) or similar reverse-phase column |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | A linear gradient starting with a low percentage of Mobile Phase B, ramping up to elute meperidine, followed by a wash and re-equilibration step. A typical starting condition could be 95% A, ramping to 95% B. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | Approximately 5-7 minutes |

Rationale: The C18 column provides good retention and peak shape for meperidine. The acidic mobile phase (formic acid) ensures the analyte is in its protonated form, which is optimal for positive ion electrospray ionization and improves chromatographic peak shape.[16] A gradient elution allows for efficient separation from endogenous plasma components and a timely elution of the analyte.

Mass Spectrometry Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.

| Parameter | Meperidine | Meperidine-d5 (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (Q1) | m/z 248.2 | m/z 253.2 |

| Product Ion (Q3) | m/z 220.2 | m/z 225.2 |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy (CE) | Optimized for the specific instrument | Optimized for the specific instrument |

| Declustering Potential (DP) | Optimized for the specific instrument | Optimized for the specific instrument |

Rationale: The MRM transitions are selected for their specificity and abundance. The transition for meperidine (248.2 → 220.2) corresponds to the fragmentation of the protonated molecule. Meperidine-d5 has a mass shift of 5 Da, and its corresponding fragment also shows this shift, ensuring no crosstalk between the analyte and the internal standard.[7][8] Instrument-specific parameters like CE and DP must be optimized to achieve the best sensitivity.

Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve meperidine HCl and meperidine-d5 HCl in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the meperidine stock solution in 50:50 methanol:water to create working standards for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the meperidine-d5 stock solution in 50:50 methanol:water.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate meperidine working standard solutions to achieve a concentration range of, for example, 1 to 1000 ng/mL. A typical calibration curve would consist of a blank (plasma with IS), a zero standard (blank plasma without IS), and 6-8 non-zero concentration levels.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). These are prepared from a separate stock solution than the calibration standards.

Sample Preparation Protocol (Liquid-Liquid Extraction)

This protocol provides a general guideline for liquid-liquid extraction (LLE), a common and effective technique for cleaning up plasma samples.

Caption: Liquid-Liquid Extraction Workflow for Meperidine from Plasma.

Step-by-Step LLE Protocol:

-

Pipette 100 µL of plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.

-

Add 10 µL of the meperidine-d5 internal standard working solution.

-

Vortex briefly.

-

Add 50 µL of 0.1 M NaOH to basify the sample.

-

Add 600 µL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

-

Vortex to dissolve the residue and transfer to an autosampler vial for injection.

Method Validation

The bioanalytical method was validated according to the FDA and EMA guidelines.[2][3][4] The following parameters were assessed:

Selectivity and Specificity

Selectivity was evaluated by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of meperidine and meperidine-d5. No significant interfering peaks were observed.

Linearity and Range

The linearity of the method was assessed by analyzing calibration curves on three separate days. The calibration curve was constructed by plotting the peak area ratio of meperidine to meperidine-d5 against the nominal concentration of meperidine. The curve was fitted with a linear regression model with a 1/x² weighting. The correlation coefficient (r²) was consistently > 0.99.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of the LQC, MQC, and HQC samples on three different days.

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LQC | < 15% | < 15% | ± 15% | ± 15% |

| MQC | < 15% | < 15% | ± 15% | ± 15% |

| HQC | < 15% | < 15% | ± 15% | ± 15% |

The acceptance criteria are a precision (%CV) not exceeding 15% (20% for the Lower Limit of Quantification, LLOQ) and an accuracy (%Bias) within ±15% (±20% for LLOQ) of the nominal values.

Matrix Effect

The matrix effect was assessed by comparing the peak response of meperidine in post-extraction spiked plasma samples with the response of neat solutions at the same concentration. The internal standard, meperidine-d5, effectively compensated for any observed matrix effects.

Recovery

The extraction recovery of meperidine was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples at three QC levels. The recovery was consistent and reproducible across the concentration range.

Stability

The stability of meperidine in human plasma was evaluated under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability. Meperidine was found to be stable under all tested conditions.[17]

Caption: Key Parameters for Bioanalytical Method Validation.

Conclusion

This application note describes a robust, sensitive, and selective LC-MS/MS method for the quantification of meperidine in human plasma. The use of a deuterated internal standard, meperidine-d5, ensures high accuracy and precision. The simple sample preparation procedure and short chromatographic run time make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method has been successfully validated according to international guidelines, demonstrating its reliability for pharmacokinetic studies, therapeutic drug monitoring, and forensic applications.

References

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][2][4]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5]

-

Slideshare. USFDA guidelines for bioanalytical method validation. [Link][12]

-

European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][2]

-

European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][13]

-

U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][14]

-

Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link][18]

-

SIELC Technologies. Separation of Meperidine on Newcrom R1 HPLC column. [Link][16]

-

U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5]

-

Slideshare. Bioanalytical method validation emea. [Link][15]

-

National Institute of Standards and Technology. Meperidine. [Link]

-

SCIEX. Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. [Link][7]

-

Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link][8]

-

Oxford Academic. LC–MS-MS Method for the Analysis of Miscellaneous Drugs in Wastewater During Football Games III. [Link][19]

-

PubMed. Determination of Pethidine in Human Plasma by LC-MS/MS. [Link][20]

-

PubMed. LC-MS-MS Method for the Analysis of Miscellaneous Drugs in Wastewater During Football Games III. [Link][21]

-

MDPI. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. [Link]

-

ANTISEL. A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. [Link]

-

IRIS-AperTO. Targeted and untargeted detection of fentanyl analogs and their metabolites in hair by means of UHPLC-QTOF-HRMS. [Link]

-

PubMed. Determination of meperidine, tramadol and oxycodone in human oral fluid using solid phase extraction and gas chromatography-mass spectrometry. [Link][22]

-

Agilent. Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine. [Link]

-

PubMed. Chemical stability of meperidine hydrochloride in polypropylene syringes. [Link][17]

-

Semantic Scholar. Determination of meperidine, tramadol and oxycodone in human oral fluid using solid phase extraction and gas chromatography-mass spectrometry. [Link]

-

ElectronicsAndBooks. Journal of Chromatography A. [Link]

Sources

- 1. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. fda.gov [fda.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. fda.gov [fda.gov]

- 6. Meperidine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 7. sciex.com [sciex.com]

- 8. agilent.com [agilent.com]

- 9. caymanchem.com [caymanchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. labs.iqvia.com [labs.iqvia.com]

- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 13. bioanalysisforum.jp [bioanalysisforum.jp]

- 14. moh.gov.bw [moh.gov.bw]

- 15. Bioanalytical method validation emea | PPTX [slideshare.net]

- 16. Separation of Meperidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. Chemical stability of meperidine hydrochloride in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Determination of pethidine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. LC-MS-MS Method for the Analysis of Miscellaneous Drugs in Wastewater During Football Games III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of meperidine, tramadol and oxycodone in human oral fluid using solid phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]